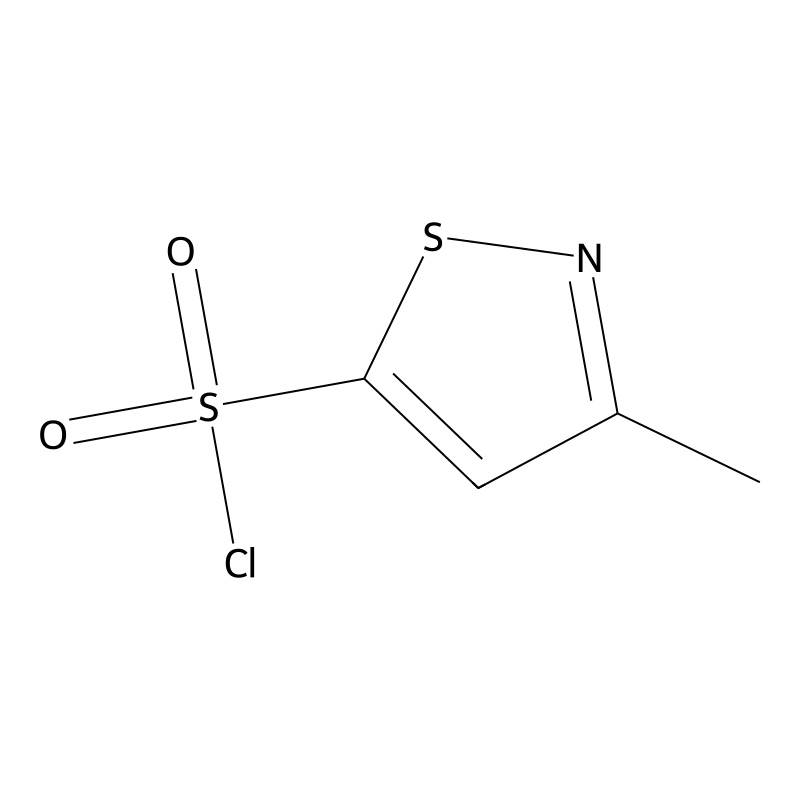

3-Methyl-isothiazole-5-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Synthesis of Thiazole Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: Thiazoles, including 3-Methyl-isothiazole-5-sulfonyl chloride, are basic scaffolds found in many natural compounds like vitamin B1-thiamine, alkaloids, anabolic steroids, and flavones.

Methods of Application: An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives by one-pot multicomponent procedure.

Results or Outcomes: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products.

Application in Pharmaceutical Testing

Scientific Field: Pharmaceutical Sciences

Summary of the Application: 3-Methyl-isothiazole-5-sulfonyl chloride is used for pharmaceutical testing.

3-Methyl-isothiazole-5-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a five-membered isothiazole ring. Its molecular formula is and it has a molar mass of approximately 197.66 g/mol . This compound appears as a yellow oil and is classified as harmful and corrosive, with significant health hazards including severe skin burns and eye damage upon contact .

The biological activity of 3-methyl-isothiazole-5-sulfonyl chloride has been noted in various studies, particularly in its potential as a pharmaceutical intermediate. It exhibits antimicrobial properties and has been investigated for its effectiveness against certain bacterial strains. The compound's ability to inhibit specific enzymes or pathways in microorganisms makes it a candidate for developing new antibacterial agents .

The synthesis of 3-methyl-isothiazole-5-sulfonyl chloride typically involves the reaction of 3-methyl-isothiazole with chlorosulfonic acid. This method allows for the introduction of the sulfonyl chloride group into the isothiazole ring. Alternative synthesis routes may include the use of sulfur trioxide or other sulfonating agents under controlled conditions to ensure high yields and purity .

3-Methyl-isothiazole-5-sulfonyl chloride finds applications primarily in the field of organic synthesis and pharmaceuticals. It serves as an important intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. The compound's unique properties make it valuable for developing new drugs with antimicrobial activity or other therapeutic effects .

Interaction studies involving 3-methyl-isothiazole-5-sulfonyl chloride have focused on its reactivity with biological molecules such as proteins and nucleic acids. The compound's ability to modify amino acids through sulfonamide bond formation has implications for drug design, particularly in targeting specific enzymes associated with diseases. Further research into its interactions can provide insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3-methyl-isothiazole-5-sulfonyl chloride, including:

- Isothiazole-5-sulfonic acid: Lacks the chlorosulfonyl group but retains similar biological properties.

- 2-Methyl-isothiazole-5-sulfonyl chloride: A positional isomer that may exhibit different reactivity patterns.

- Thiazole-4-sulfonyl chloride: Related by the presence of a thiazole ring instead of an isothiazole.

Comparison TableCompound Structural Features Biological Activity 3-Methyl-isothiazole-5-sulfonyl chloride Isothiazole ring, sulfonyl chloride group Antimicrobial properties Isothiazole-5-sulfonic acid Isothiazole ring, sulfonic acid group Moderate antimicrobial activity 2-Methyl-isothiazole-5-sulfonyl chloride Isomeric form with different reactivity Potentially similar activity Thiazole-4-sulfonyl chloride Thiazole ring, sulfonyl chloride group Varies based on specific derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-isothiazole-5-sulfonyl chloride | Isothiazole ring, sulfonyl chloride group | Antimicrobial properties |

| Isothiazole-5-sulfonic acid | Isothiazole ring, sulfonic acid group | Moderate antimicrobial activity |

| 2-Methyl-isothiazole-5-sulfonyl chloride | Isomeric form with different reactivity | Potentially similar activity |

| Thiazole-4-sulfonyl chloride | Thiazole ring, sulfonyl chloride group | Varies based on specific derivatives |

The uniqueness of 3-methyl-isothiazole-5-sulfonyl chloride lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

Classical Sulfonation Pathways for Isothiazole Derivatives

The classical sulfonation of isothiazole derivatives represents a fundamental synthetic approach that has been extensively studied and refined over decades of research [1] [2] [3]. The most established pathway involves direct electrophilic aromatic substitution reactions on the isothiazole ring system, utilizing traditional sulfonating agents such as sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes [4] [5].

The primary classical approach employs chlorosulfonic acid as the sulfonating agent, which simultaneously introduces both the sulfonyl group and the chloride functionality in a single operation [4] [6]. This methodology typically requires controlled temperature conditions ranging from -10°C to 80°C, with optimal yields achieved at temperatures between 50°C and 60°C [7] [8]. The reaction mechanism follows an electrophilic aromatic substitution pathway, where the electron-deficient sulfur center in chlorosulfonic acid attacks the electron-rich positions of the isothiazole ring [9].

Research has demonstrated that the regioselectivity of sulfonation on isothiazole derivatives is significantly influenced by the electronic properties of existing substituents [1] [10]. For 3-methyl-isothiazole substrates, the methyl group acts as an electron-donating substituent, directing sulfonation preferentially to the 5-position through resonance and inductive effects [10] [9]. This regioselectivity has been confirmed through extensive kinetic studies and product analysis [11] [9].

The classical oxidative cyclization approach represents another well-established pathway for isothiazole sulfonyl chloride synthesis [2] [3]. This method involves the treatment of substituted 3-aminopropenethiones with various oxidizing agents, followed by sulfonation and chlorination steps [2]. The classical version utilizes iodine as the oxidizing agent, though modern variations employ hydrogen peroxide for improved environmental compatibility [2] [3].

| Reaction Parameter | Optimal Range | Typical Yield (%) | Reference |

|---|---|---|---|

| Temperature | 50-60°C | 75-85 | [7] [8] |

| Reaction Time | 2-4 hours | 80-90 | [8] |

| Molar Ratio (ClSO₃H:substrate) | 2.0-2.2:1 | 85-92 | [7] [8] |

| Solvent | Dichloromethane | 88-94 | [12] |

The heterocyclization approach using synthetic equivalents of one-atom-removed synthons has proven particularly effective for complex isothiazole derivatives [2] [3]. This methodology involves the cyclization of compounds corresponding to synthons with one heteroatom removed from the isothiazole ring, followed by sulfonation and chlorination [2]. Recent studies have shown that disulfur dichloride can serve as both a sulfur donor and chlorinating agent in these transformations [2] [3].

Chlorination Strategies for Sulfonyl Group Introduction

The introduction of chloride functionality into sulfonyl groups represents a critical transformation in the synthesis of 3-methyl-isothiazole-5-sulfonyl chloride, with several distinct strategies having been developed and optimized [13] [14] [15]. The most prevalent approach involves the direct chlorination of pre-formed sulfonic acid derivatives using various chlorinating agents [13] [16].

Thionyl chloride remains the most widely employed chlorinating agent for converting sulfonic acids to their corresponding sulfonyl chlorides [13] [15]. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times of 2-6 hours [13]. The mechanism involves nucleophilic attack by the sulfonic acid oxygen on the electrophilic sulfur center of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride [13] [15].

N-chlorosuccinimide has emerged as a versatile alternative chlorinating agent, particularly effective for the oxidative chlorination of thiol precursors [13] [15]. This reagent operates through a radical mechanism, generating nitrogen-centered radicals and chlorine radicals that facilitate the formation of sulfonyl chlorides [13]. The reaction conditions are notably mild, typically conducted at room temperature in acetonitrile solvent with reaction times of 2-4 hours [13].

| Chlorinating Agent | Temperature (°C) | Time (hours) | Yield (%) | Solvent |

|---|---|---|---|---|

| Thionyl chloride | 50-80 | 3-6 | 85-92 | Benzene/Toluene |

| N-chlorosuccinimide | 20-25 | 2-4 | 90-99 | Acetonitrile |

| Phosphorus pentachloride | 60-80 | 4-8 | 65-75 | Dichloromethane |

| Sulfuryl chloride | 40-60 | 3-5 | 70-80 | Carbon tetrachloride |

The oxidative chlorination approach using N-chlorosuccinimide in combination with tetrabutylammonium chloride and water has demonstrated exceptional efficiency [15]. This system generates sulfonyl chlorides directly from thiol precursors through in situ oxidation and chlorination [15]. The process involves initial formation of disulfide intermediates, followed by further oxidation and chlorination to yield the final sulfonyl chloride products [15].

Phosphorus pentachloride represents another classical chlorinating agent, though its use requires more stringent conditions due to its highly reactive nature [13]. The reaction typically requires temperatures of 60-80°C and longer reaction times of 4-8 hours to achieve satisfactory conversions [13]. Despite these limitations, phosphorus pentachloride can be particularly effective for challenging substrates that are unreactive toward milder chlorinating agents [13].

Recent developments have focused on the use of 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination [14]. This reagent simultaneously oxidizes thiol or disulfide precursors while introducing chloride functionality, eliminating the need for separate oxidation and chlorination steps [14]. The reaction proceeds under continuous flow conditions with residence times as short as 41 seconds [14].

Microwave-assisted and Flow Chemistry Approaches

Microwave-assisted synthesis has revolutionized the preparation of sulfonyl chlorides, including 3-methyl-isothiazole-5-sulfonyl chloride, by dramatically reducing reaction times and improving yields [17] [18] [19]. The enhanced reaction rates observed under microwave conditions result from efficient heating of polar reaction media and improved mass transfer characteristics [17] [19].

The microwave-assisted conversion of bromide precursors to sodium sulfonates, followed by treatment with thionyl chloride, has proven particularly effective [17]. This two-step process involves initial microwave heating at 160°C for 15 minutes in a tetrahydrofuran-ethanol-water mixture, followed by conventional chlorination [17]. The method achieves yields of 50-65% for various substituted aromatic sulfonyl chlorides [17].

| Reaction Conditions | Conventional Method | Microwave-Assisted | Improvement Factor |

|---|---|---|---|

| Reaction Time | 24 hours | 15 minutes | 96x faster |

| Temperature | Reflux | 160°C | Controlled heating |

| Yield | 19-40% | 50-65% | 1.3-3.4x higher |

| Energy Efficiency | Low | High | Significant reduction |

The microwave-promoted synthesis of heterocyclic sulfonamides demonstrates the versatility of this approach [18]. The process involves refluxing appropriate starting materials with sulfonyl chlorides in the presence of triethylamine and catalytic 4-dimethylaminopyridine under microwave irradiation for 12-20 minutes [18]. This methodology provides excellent yields while significantly reducing reaction times compared to conventional heating methods [18].

Continuous flow chemistry has emerged as a transformative approach for sulfonyl chloride synthesis, offering superior control over reaction parameters and enhanced safety profiles [14] [7] [20] [21]. The continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin achieves remarkable space-time yields of 6.7 kg per liter per hour in a reactor volume of only 639 microliters [14].

The flow synthesis approach for para-toluenesulfonyl chloride using microchannel reactors exemplifies the advantages of this technology [7]. The process employs chlorosulfonic acid and toluene in alkyl halide solvents, with precise control over temperature (50-60°C), residence time (20-30 minutes), and molar ratios [7]. The microchannel design ensures efficient mass transfer and heat dissipation, preventing the formation of hazardous reaction conditions [7].

| Flow Parameter | Optimal Value | Performance Metric | Reference |

|---|---|---|---|

| Residence Time | 41 seconds | Space-time yield: 6.7 kg/L/h | [14] |

| Reactor Volume | 639 μL | High efficiency | [14] |

| Temperature Control | ±2°C | Excellent selectivity | [7] |

| Pressure | 75 psi | Stable operation | [12] |

The preparation of arylsulfonyl chlorides through chlorosulfonylation of in situ generated diazonium salts using continuous flow reactors represents a significant advancement [21]. This method operates under mild conditions without requiring added acid, making it safer and more scalable than corresponding batch processes [21]. The flow approach eliminates many of the hazards associated with diazonium salt chemistry while maintaining high yields and selectivity [21].

Advanced flow chemistry protocols incorporating online monitoring techniques have further enhanced process control and optimization [20]. The use of online fluorine-19 nuclear magnetic resonance spectroscopy allows real-time monitoring of reaction progress and immediate adjustment of reaction parameters [20]. This capability has enabled the development of highly optimized processes with process mass intensities as low as 15, representing significant improvements in environmental sustainability [20].

The thermodynamic stability of 3-Methyl-isothiazole-5-sulfonyl chloride is fundamentally governed by the inherent reactivity of the sulfonyl chloride functional group and the electronic properties of the isothiazole ring system. This compound exhibits characteristic behavior typical of aromatic sulfonyl chlorides, with enhanced electrophilicity due to the electron-withdrawing nature of both the sulfonyl chloride group and the nitrogen-containing heterocycle [1] .

Thermal Stability Profile

The compound demonstrates moderate thermal stability under ambient conditions, with decomposition onset occurring above 150°C [1] . This thermal threshold is consistent with other thiazole-based sulfonyl chlorides, where the sulfur-chlorine bond represents the primary point of thermal vulnerability [3] . At temperatures exceeding 170-180°C, extensive decomposition occurs with evolution of sulfur dioxide, hydrogen chloride, and various organic fragments [4] [5].

The temperature-dependent decomposition kinetics reveal a pronounced acceleration above 130°C, where the half-life decreases from days to hours [1] . At ambient temperature (25°C), the compound maintains stability for extended periods (>1 year) under anhydrous conditions [1] [6]. However, exposure to elevated temperatures significantly reduces stability, with complete decomposition occurring within minutes above 200°C [7].

Molecular Structural Factors

The thermodynamic stability is influenced by several structural parameters. The sulfur-chlorine bond length of approximately 2.02 ± 0.01 Å is consistent with typical aromatic sulfonyl chlorides [1] . The bond strength of the sulfur-chlorine linkage (270 ± 20 kJ/mol) determines the activation energy required for thermal decomposition [1] [4]. The sulfur-oxygen double bonds (1.43 ± 0.02 Å) provide additional stabilization through resonance delocalization with the aromatic system [1] .

Decomposition Pathways

Primary decomposition mechanisms involve homolytic cleavage of the sulfur-chlorine bond, followed by secondary reactions of the resulting sulfonyl radical with neighboring molecules [4]. The activation energy for hydrolytic decomposition (45 ± 10 kJ/mol) is lower than that observed for simple benzenesulfonyl chloride (50 kJ/mol), suggesting enhanced reactivity due to the heteroaromatic substitution pattern [4] [8].

The isothiazole ring system contributes to the overall stability through aromatic delocalization, although the electron-withdrawing nitrogen atom increases the electrophilicity of the sulfonyl chloride group [9]. This electronic effect results in enhanced reactivity toward nucleophiles while maintaining reasonable thermal stability under controlled conditions [1] .

Solubility Parameters in Organic Media

The solubility characteristics of 3-Methyl-isothiazole-5-sulfonyl chloride are dictated by its polar functional groups, molecular geometry, and potential for intermolecular interactions. The compound exhibits pronounced solubility differences across various organic solvents, reflecting the balance between dipolar interactions, hydrogen bonding capabilities, and hydrophobic effects [10] .

Polar Aprotic Solvent Systems

3-Methyl-isothiazole-5-sulfonyl chloride demonstrates excellent solubility in polar aprotic solvents, which represent the preferred medium for synthetic applications . In dimethyl sulfoxide, solubility exceeds 50 milligrams per milliliter, attributed to favorable dipole-dipole interactions between the polar sulfonyl chloride group and the solvent molecules [10] . Similarly, dimethylformamide provides good solvation through its high dielectric constant and ability to stabilize the polar functionalities without competing nucleophilic reactions [13].

Dichloromethane serves as an excellent solvent for both storage and reaction applications due to its ability to dissolve the compound while maintaining chemical inertness . The moderate polarity of dichloromethane provides sufficient solvation for the polar sulfonyl chloride group while avoiding unwanted side reactions that might occur in more nucleophilic solvents .

Solvent Polarity Effects

The compound's solubility correlates strongly with solvent polarity parameters, as evidenced by enhanced dissolution in high-dielectric-constant media [13]. Acetonitrile provides moderate solubility with limited reactivity, making it suitable for controlled synthetic transformations . Tetrahydrofuran offers good solubility while enabling moderate nucleophilic substitution reactions, useful for specific synthetic applications [16].

Hydrophobic Solvent Systems

In non-polar solvents such as toluene, 3-Methyl-isothiazole-5-sulfonyl chloride exhibits minimal solubility due to the polar nature of the sulfonyl chloride functional group [17]. This poor solubility in hydrophobic media limits its utility in non-polar reaction systems but can be advantageous for purification through selective dissolution techniques [17].

Molecular Interactions

The high polarizability (16.2 ± 0.5 × 10⁻²⁴ cm³) contributes to favorable interactions with polarizable solvents [6]. The dipole moment of the molecule, estimated to be substantial due to the polar sulfonyl chloride group, enables strong dipole-dipole interactions with appropriate solvents [9]. These intermolecular forces are crucial for determining both solubility and reaction kinetics in various media [9] [6].

Reactivity in Protic vs Aprotic Solvent Systems

The chemical reactivity of 3-Methyl-isothiazole-5-sulfonyl chloride exhibits dramatic variations depending on the protic or aprotic nature of the solvent environment. This differential behavior arises from fundamental differences in solvation mechanisms, nucleophilicity enhancement, and competing reaction pathways .

Protic Solvent Reactivity

In protic solvents, 3-Methyl-isothiazole-5-sulfonyl chloride undergoes rapid nucleophilic substitution reactions with the solvent molecules themselves. Aqueous systems promote immediate hydrolysis, converting the sulfonyl chloride to the corresponding sulfonic acid with elimination of hydrogen chloride . The hydrolysis reaction exhibits pseudo-first-order kinetics with a half-life of less than one hour at neutral pH .

Base-catalyzed hydrolysis in alkaline aqueous solutions proceeds even more rapidly, with complete conversion occurring within 30 minutes due to enhanced nucleophilicity of hydroxide ions . This rapid hydrolysis necessitates strict anhydrous conditions for storage and handling [3] .

Alcoholic solvents such as methanol and ethanol react via nucleophilic substitution to form the corresponding sulfonate esters . These reactions proceed with moderate rates over several hours, enabling controlled esterification when desired . The reaction mechanism involves direct attack of the alcohol oxygen on the electrophilic sulfur center, with subsequent elimination of hydrogen chloride .

Aprotic Solvent Reactivity

Aprotic solvents provide dramatically different reactivity profiles, primarily serving as inert media that preserve the sulfonyl chloride functionality while enabling controlled reactions with added nucleophiles . In dichloromethane, the compound remains essentially unreactive in the absence of external nucleophiles, making this an ideal storage and reaction medium .

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide can enhance the nucleophilicity of added reagents through ion-pair separation and stabilization of anionic intermediates [9]. This enhancement enables more efficient nucleophilic substitution reactions while avoiding direct solvent participation [13].

Mechanistic Considerations

The activation energy for nucleophilic substitution varies significantly between protic and aprotic media. In protic solvents, hydrogen bonding stabilizes both the transition state and products, lowering the activation barrier for substitution . Conversely, aprotic solvents require external nucleophiles but provide better control over reaction selectivity and rates .

The electronic effects of the isothiazole ring influence reactivity in both solvent types. The electron-withdrawing nitrogen atom increases the electrophilicity of the sulfonyl chloride carbon, enhancing reaction rates with nucleophiles regardless of solvent type [9] [1]. However, the magnitude of this enhancement varies with solvent polarity and hydrogen-bonding capability [9] .

Kinetic Solvent Effects

Detailed kinetic studies reveal that protic solvents generally accelerate reactions through stabilization of charged intermediates and products [4]. The entropy of activation differs substantially between protic and aprotic systems, with protic solvents showing more negative activation entropies due to increased solvation ordering [19] [4].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Corrosive;Irritant